![molecular formula C9H12ClNO B3245746 1-[(1-Aminopropan-2-YL)oxy]-4-chlorobenzene CAS No. 171847-70-4](/img/structure/B3245746.png)
1-[(1-Aminopropan-2-YL)oxy]-4-chlorobenzene
概要
説明
1-[(1-Aminopropan-2-YL)oxy]-4-chlorobenzene is an organic compound that features a benzene ring substituted with a chlorine atom and an aminopropyl ether group
作用機序
Target of Action
The primary target of the compound “1-[(1-Aminopropan-2-YL)oxy]-4-chlorobenzene” is the enzyme beta-secretase 1 (BACE1) . BACE1 is a protease known to play a crucial role in the formation of myelin sheaths in peripheral nerve cells, and it’s also involved in the proteolytic processing of the amyloid precursor protein (APP). Inhibition of BACE1 is a therapeutic strategy for Alzheimer’s disease .
Biochemical Pathways
The compound is involved in the anaerobic cobalamin biosynthesis pathway . The product of the reaction, ®-1-aminopropan-2-yl phosphate, is the substrate of EC 6.3.1.10, adenosylcobinamide-phosphate synthase, which converts adenosylcobyric acid into adenosylcobinamide phosphate .
Result of Action
The result of the compound’s action is the inhibition of BACE1, which can lead to a decrease in the production of amyloid-beta peptide, a substance that forms the plaques characteristic of Alzheimer’s disease . This makes the compound a potential therapeutic agent for Alzheimer’s disease.
Action Environment
The environment can influence the action, efficacy, and stability of “this compound”. Factors such as pH conditions can affect the solution conformation of the ligand and its binding to the active site of BACE1 . .
生化学分析
Biochemical Properties
1-[(1-Aminopropan-2-YL)oxy]-4-chlorobenzene plays a significant role in various biochemical reactions. It interacts with enzymes such as threonine-phosphate decarboxylase (EC 4.1.1.81) and adenosylcobinamide-phosphate synthase (EC 6.3.1.10) in the anaerobic cobalamin biosynthesis pathway . The compound’s interaction with these enzymes facilitates the conversion of adenosylcobyric acid into adenosylcobinamide phosphate, highlighting its importance in vitamin B12 biosynthesis .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to interact with beta-secretase (BACE-1), a key enzyme in the amyloidogenic pathway, thereby affecting amyloid-beta production and potentially influencing neurodegenerative diseases .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound binds to the active site of beta-secretase (BACE-1), inhibiting its activity and reducing amyloid-beta production . Additionally, it interacts with threonine-phosphate decarboxylase and adenosylcobinamide-phosphate synthase, facilitating the conversion of adenosylcobyric acid into adenosylcobinamide phosphate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects on cellular function and enzyme activity. At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.
Metabolic Pathways
This compound is involved in metabolic pathways, including the anaerobic cobalamin biosynthesis pathway. It interacts with enzymes such as threonine-phosphate decarboxylase and adenosylcobinamide-phosphate synthase, facilitating the conversion of adenosylcobyric acid into adenosylcobinamide phosphate . These interactions highlight the compound’s role in vitamin B12 biosynthesis and its impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its bioavailability and efficacy . Studies have shown that the compound is efficiently transported across cell membranes and distributed to various cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell influences its interactions with biomolecules and its overall biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Aminopropan-2-YL)oxy]-4-chlorobenzene typically involves the reaction of 4-chlorophenol with 1-aminopropan-2-ol under suitable conditions. One common method is the Williamson ether synthesis, where 4-chlorophenol is reacted with 1-aminopropan-2-ol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1-[(1-Aminopropan-2-YL)oxy]-4-chlorobenzene can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
1-[(1-Aminopropan-2-YL)oxy]-4-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
類似化合物との比較
Similar Compounds
1-[(1-Aminopropan-2-YL)oxy]-4-methylbenzene: Similar structure but with a methyl group instead of chlorine.
1-[(1-Aminopropan-2-YL)oxy]-4-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.
1-[(1-Aminopropan-2-YL)oxy]-4-bromobenzene: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-[(1-Aminopropan-2-YL)oxy]-4-chlorobenzene is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.
特性
IUPAC Name |
2-(4-chlorophenoxy)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7(6-11)12-9-4-2-8(10)3-5-9/h2-5,7H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZNOIBVNALPSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


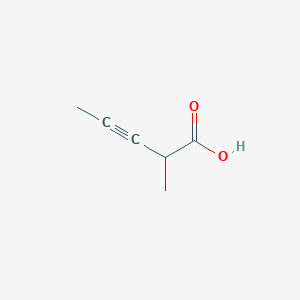
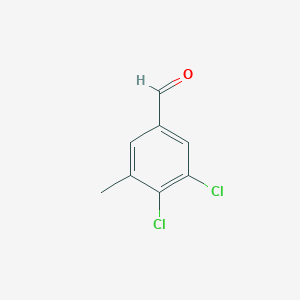
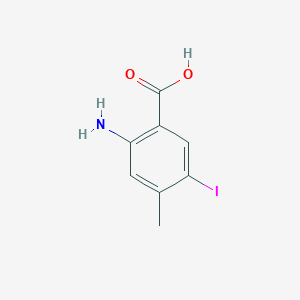

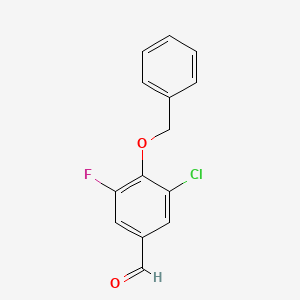

![(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-mesityl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-2-ium tetrafluoroborate](/img/structure/B3245713.png)
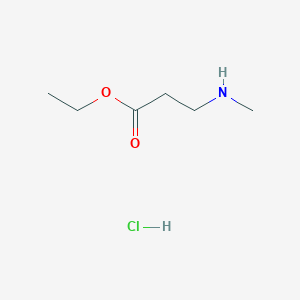
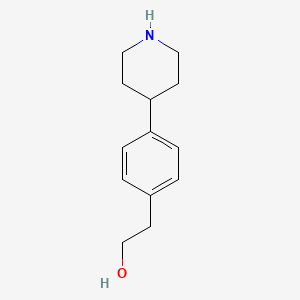
![Peroxide, bis[4-(1,1-dimethylethyl)benzoyl]](/img/structure/B3245726.png)
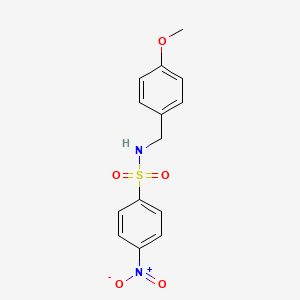

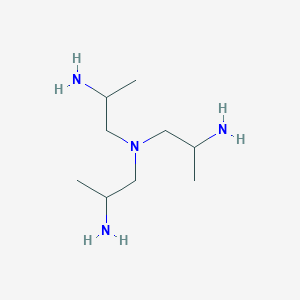
![4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B3245748.png)
